

A Comparative Spectroscopic Analysis of 6-Bromo-1-methylpyridin-2(1H)-one Isomers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-bromo-1-methylpyridin-2(1H)-one

Cat. No.: B189594

[Get Quote](#)

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of positional isomers of **6-bromo-1-methylpyridin-2(1H)-one**. This guide provides a comparative analysis of available experimental data to aid in the identification and characterization of these compounds.

This publication presents a comparative guide to the spectroscopic characteristics of **6-bromo-1-methylpyridin-2(1H)-one** and its positional isomers, which are key intermediates in the synthesis of various pharmaceutical compounds. Due to the limited availability of comprehensive public data for all isomers, this guide focuses on presenting the confirmed spectroscopic information for key isomers where such data is accessible, alongside generalized experimental protocols for acquiring this data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the isomers of **6-bromo-1-methylpyridin-2(1H)-one**. It is important to note that a complete experimental dataset for all isomers is not readily available in the public domain. The data presented here has been compiled from various sources. Researchers are encouraged to perform their own analyses for complete characterization.

Isomer	Molecular Formula	Molecular Weight (g/mol)	CAS Number
3-Bromo-1-methylpyridin-2(1H)-one	C ₆ H ₆ BrNO	188.02	81971-38-2
4-Bromo-1-methylpyridin-2(1H)-one	C ₆ H ₆ BrNO	188.02	214342-63-9
5-Bromo-1-methylpyridin-2(1H)-one	C ₆ H ₆ BrNO	188.02	81971-39-3
6-Bromo-1-methylpyridin-2(1H)-one	C ₆ H ₆ BrNO	188.02	873383-11-0

Table 1: General Properties of **6-Bromo-1-methylpyridin-2(1H)-one** Isomers

Mass Spectrometry Data

Isomer	Ionization Mode	Observed m/z	Interpretation
3-Bromo-1-methylpyridin-2(1H)-one	Electrospray (positive ion mode)	188	[M+H] ⁺

Table 2: Mass Spectrometry Data for 3-Bromo-1-methylpyridin-2(1H)-one.[\[1\]](#)

Note: Due to the presence of bromine, the molecular ion region in the mass spectrum is expected to show a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2) separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Comprehensive and verified ^1H and ^{13}C NMR data for all isomers are not consistently available across public databases. The expected chemical shifts and splitting patterns can be predicted based on the substituent effects of the bromine atom and the methyl group on the pyridinone ring. Researchers should acquire and interpret their own NMR spectra for definitive structural elucidation.

Infrared (IR) Spectroscopy Data

Specific IR absorption data for all isomers is not readily available. However, characteristic peaks for the C=O (carbonyl) stretch of the pyridinone ring are expected in the region of 1650-1690 cm^{-1} . The C-Br stretching vibration is typically observed in the fingerprint region (below 1000 cm^{-1}).

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid organic compounds like the isomers of **6-bromo-1-methylpyridin-2(1H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

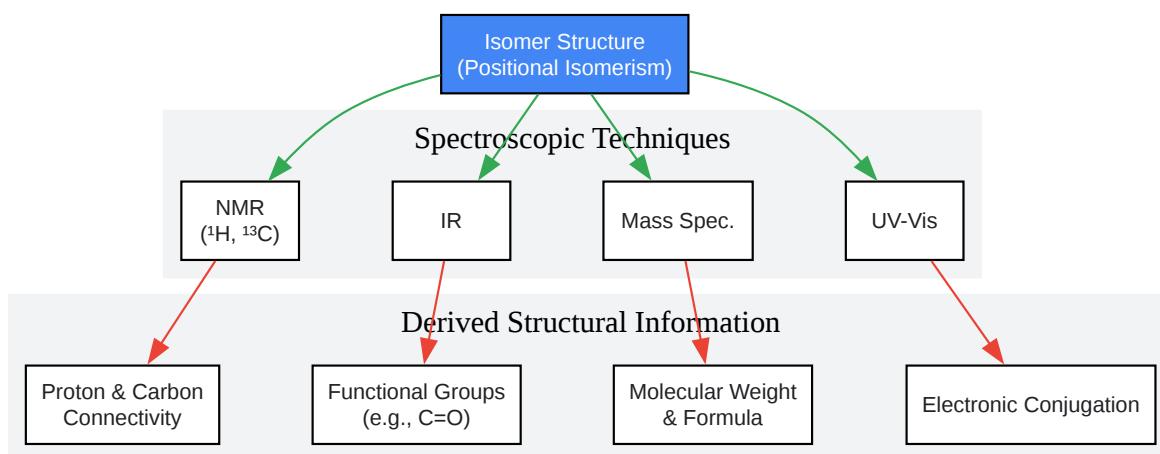
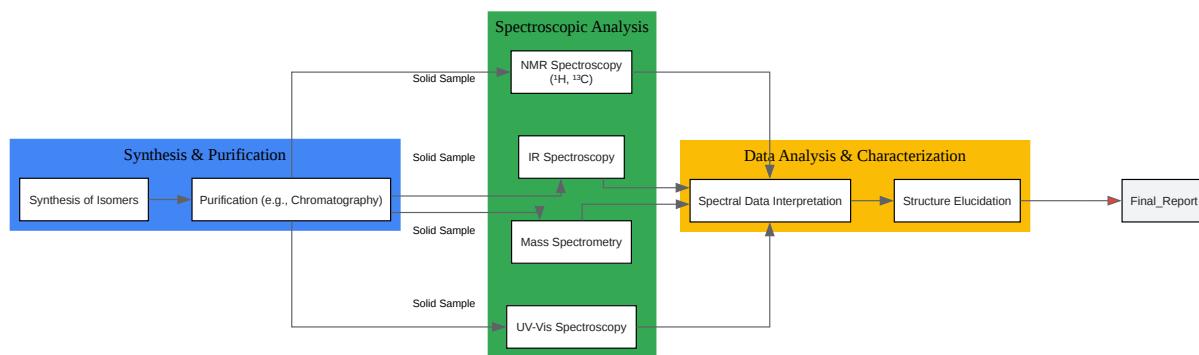
- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent will depend on the solubility of the isomer.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube. Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H).
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):**

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the standard mid-IR range (e.g., 4000-400 cm^{-1}).
- Background Correction: Record a background spectrum of the empty sample compartment or a pure KBr pellet to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)



- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and potential fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

UV-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
- Sample Measurement: Fill a matched cuvette with the sample solution and record the UV-Vis spectrum over a relevant wavelength range (e.g., 200-400 nm).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of the **6-bromo-1-methylpyridin-2(1H)-one** isomers.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BROMO-1-METHYLPYRIDIN-2(1H)-ONE CAS#: 81971-38-2 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of 6-Bromo-1-methylpyridin-2(1H)-one Isomers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b189594#spectroscopic-comparison-of-6-bromo-1-methylpyridin-2-1h-one-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com